molecular formula C29H28N4O4 B11657733 4-[(2,3-dimethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

4-[(2,3-dimethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

Cat. No.: B11657733
M. Wt: 496.6 g/mol
InChI Key: WSXOTZSBAUZPRW-UHFFFAOYSA-N
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Description

4-[(2,3-Dimethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dimethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions. This is followed by cyclization and methylation steps to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Dimethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 4-[(2,3-dimethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,3-Dimethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H28N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

4-[(2,3-dimethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C29H28N4O4/c1-18-24(28(34)32(30-18)20-12-7-5-8-13-20)26(22-16-11-17-23(36-3)27(22)37-4)25-19(2)31-33(29(25)35)21-14-9-6-10-15-21/h5-17,26,30-31H,1-4H3

InChI Key

WSXOTZSBAUZPRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C(=CC=C3)OC)OC)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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